molecular formula C9H7F3O3 B1347255 Methyl 2-hydroxy-4-(trifluoromethyl)benzoate CAS No. 345-28-8

Methyl 2-hydroxy-4-(trifluoromethyl)benzoate

Cat. No. B1347255
Key on ui cas rn: 345-28-8
M. Wt: 220.14 g/mol
InChI Key: IRELIHAAUCMEDQ-UHFFFAOYSA-N
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Patent
US09193749B2

Procedure details

2-Hydroxy-4-(trifluoromethyl)benzoic acid (5.0 g, 24.26 mmol), hydrochloric acid (0.2 mL, 2.40 mmol), sulfuric acid (1.5 mL, 28.1 mmol) and methanol (40 mL) were mixed together and the reaction mixture was stirred at 80° C. over night. The mixture was concentrated and reloaded, stirred at 100° C. overnight. More H2SO4 was added (heated to 100° C. overnight). The mixture was concentrated and ether was added. The organic layer was washed with water twice, saturated solution of bicarbonate then brine, dried over Na2SO4, filtered and concentrated. The residue was dissolved in 20 ml Et2O and filtered (to remove starting material) and the filtrate was evaporated to afford title compound 58 (3.9 g, 73%) as a clear oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Yield
73%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].Cl.S(=O)(=O)(O)O.[CH3:21]O>>[OH:1][C:2]1[CH:10]=[C:9]([C:11]([F:12])([F:13])[F:14])[CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:21])=[O:5]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)C(F)(F)F
Name
Quantity
0.2 mL
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
40 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
STIRRING
Type
STIRRING
Details
stirred at 100° C. overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
More H2SO4 was added
TEMPERATURE
Type
TEMPERATURE
Details
(heated to 100° C. overnight)
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
ADDITION
Type
ADDITION
Details
ether was added
WASH
Type
WASH
Details
The organic layer was washed with water twice
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
saturated solution of bicarbonate then brine, dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 20 ml Et2O
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
(to remove starting material)
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)OC)C=CC(=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.9 g
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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